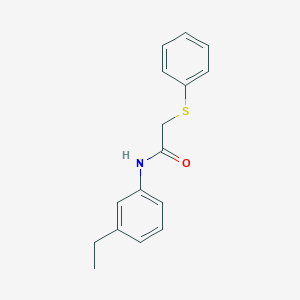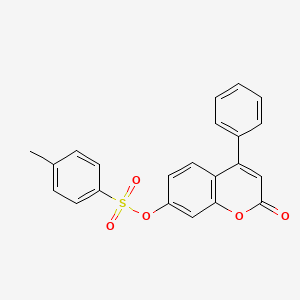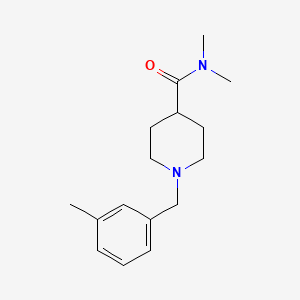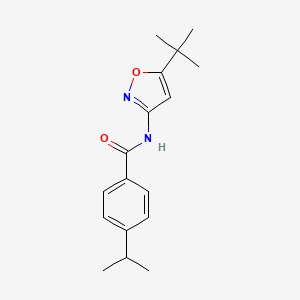![molecular formula C23H17N3O6 B5085983 5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 340301-06-6](/img/structure/B5085983.png)
5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidinethione derivatives, including compounds with nitrophenyl and furyl groups, involves intricate chemical processes. Studies on nitrofuran derivatives highlight the synthesis through the condensation of nitro-furaldehyde with active methyl groups of pyrimidines, showing the complexity and specificity of reactions required to produce such compounds (Fujita et al., 1965). Additionally, synthesis methods have evolved to include more efficient and green approaches, demonstrating the ongoing development in this area of chemistry (Barakat et al., 2015).
Molecular Structure Analysis
X-ray crystallography has been pivotal in determining the molecular structure of pyrimidinethione derivatives. The crystal structure analysis reveals crucial details about the conformation and orientation of functional groups, such as nitrophenyl substituents, and their impact on the molecule's overall geometry. For instance, studies have detailed the monoclinic and triclinic space groups of similar compounds, providing insights into the conformational preferences and structural stability of these molecules (Mohan et al., 2003).
Chemical Reactions and Properties
Pyrimidinethione derivatives engage in a variety of chemical reactions, reflecting their reactive nature and the influence of substituents on their chemical behavior. The synthesis of novel derivatives often involves multiple steps, including acylation and cycloaddition reactions, highlighting the compounds' versatility and potential for generating diverse derivatives with tailored properties (Steinlin & Vasella, 2009).
Physical Properties Analysis
The physical properties of pyrimidinethione derivatives, such as solubility, melting point, and crystal structure, are closely tied to their molecular structure. Crystallographic studies provide valuable data on the compounds' solid-state characteristics, including lattice parameters and conformation, which are essential for understanding their physical behavior (Belsky et al., 2003).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with other molecules, are influenced by the presence and position of functional groups. Spectroscopic methods, such as IR and NMR, alongside computational studies, play a crucial role in elucidating these properties, offering insights into the electronic structure and potential reaction pathways (Michalski et al., 2013).
Propriétés
IUPAC Name |
(5Z)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-13-4-3-5-15(10-13)25-22(28)19(21(27)24-23(25)29)12-17-7-9-20(32-17)18-8-6-16(26(30)31)11-14(18)2/h3-12H,1-2H3,(H,24,27,29)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWHZXAVGAFSAV-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])C)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])C)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5085902.png)



![N-(4-acetyl-5-methyl-5-{2-[(4-methylphenyl)sulfonyl]ethyl}-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5085935.png)
![propyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5085938.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxo-1,1-diphenylethanol](/img/structure/B5085953.png)
![N,N-diethyl-N'-(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5085954.png)

![2-(3-fluorophenyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5085978.png)
![1-(3-fluorobenzyl)-4-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5085990.png)
![ethyl 3-(4-bromo-2-fluorobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5086005.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5086008.png)